molecular formula C14H17N3O2S B2447970 2-cyclopentyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide CAS No. 946222-52-2

2-cyclopentyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide

Cat. No. B2447970
CAS RN: 946222-52-2
M. Wt: 291.37
InChI Key: KDTHLYMGZDNZSF-UHFFFAOYSA-N
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Description

“2-cyclopentyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide” is a chemical compound. It contains a cyclopentyl group, which is a cycloalkane with a five-membered ring . The compound also contains a thiazolo[3,2-a]pyrimidin-6-yl group.


Synthesis Analysis

The synthesis of similar compounds, such as 5H-thiazolo[3,2-a]pyrimidines, has been reported in the literature . A convenient method has been developed for preparing these compounds by the reaction of tetrahydropyrimidine-2-thiones with halocarboxylic acid esters . The reactions were carried out with equimolar amounts of the reactants .


Molecular Structure Analysis

The molecular structure of “2-cyclopentyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide” can be analyzed using various spectroscopic techniques such as one- and two-dimensional NMR and IR spectroscopy .

properties

IUPAC Name

2-cyclopentyl-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c1-9-12(13(19)17-6-7-20-14(17)15-9)16-11(18)8-10-4-2-3-5-10/h6-7,10H,2-5,8H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDTHLYMGZDNZSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CSC2=N1)NC(=O)CC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclopentyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide

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